molecular formula C21H19F3N2O3 B5191241 2-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-4-methyl-pentanoic acid (2-trifluorometh

2-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-4-methyl-pentanoic acid (2-trifluorometh

Cat. No.: B5191241
M. Wt: 404.4 g/mol
InChI Key: MVYBNHUOIBEOCR-UHFFFAOYSA-N
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Description

2-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-4-methyl-pentanoic acid (2-trifluorometh) is a synthetic organic compound that belongs to the class of isoindoline derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-4-methyl-pentanoic acid (2-trifluorometh) typically involves the following steps:

    Formation of Isoindoline Core: The isoindoline core can be synthesized through a cyclization reaction involving phthalic anhydride and an amine.

    Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using appropriate alkylating agents.

    Addition of the Pentanoic Acid Moiety: The pentanoic acid moiety can be added through esterification or amidation reactions.

    Incorporation of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution Reagents: Halogens, alkyl halides, and sulfonates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-4-methyl-pentanoic acid (2-trifluorometh) has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-4-methyl-pentanoic acid: Lacks the trifluoromethyl group.

    4-Methyl-pentanoic acid derivatives: Similar structure but different functional groups.

    Isoindoline derivatives: Compounds with variations in the isoindoline core.

Uniqueness

The presence of the trifluoromethyl group in 2-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-4-methyl-pentanoic acid (2-trifluorometh) imparts unique chemical and biological properties, such as increased lipophilicity and metabolic stability, making it distinct from other similar compounds.

Properties

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)-4-methyl-N-[2-(trifluoromethyl)phenyl]pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19F3N2O3/c1-12(2)11-17(26-19(28)13-7-3-4-8-14(13)20(26)29)18(27)25-16-10-6-5-9-15(16)21(22,23)24/h3-10,12,17H,11H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVYBNHUOIBEOCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC1=CC=CC=C1C(F)(F)F)N2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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